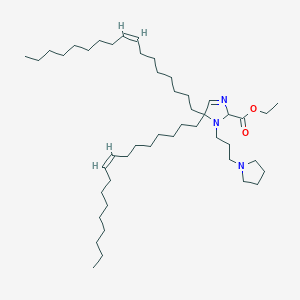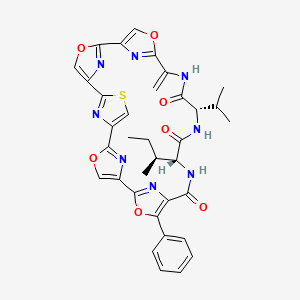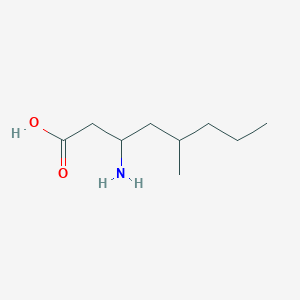
Thalidomide-amido-PEG2-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-amido-PEG2-NH2 is a synthetic conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs utilize the ubiquitin-proteasome system to selectively degrade target proteins, making this compound a valuable tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-amido-PEG2-NH2 involves several steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated Thalidomide is then reacted with a PEG linker to form Thalidomide-PEG2.
Amidation: The final step involves amidation, where an amine group is introduced to form this compound.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The process is carried out under controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Thalidomide-amido-PEG2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Thalidomide-amido-PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用機序
Thalidomide-amido-PEG2-NH2 exerts its effects through the ubiquitin-proteasome system. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins. This selective degradation modulates various cellular pathways and can inhibit the growth of cancer cells or reduce inflammation .
類似化合物との比較
Similar Compounds
Thalidomide-PEG2-C2-NH2: Another PROTAC compound with a similar structure but different linker length.
Lenalidomide-PEG2-NH2: A derivative of lenalidomide used in similar applications.
Pomalidomide-PEG2-NH2: A pomalidomide-based PROTAC compound
Uniqueness
Thalidomide-amido-PEG2-NH2 is unique due to its specific PEG linker and amine group, which provide distinct pharmacokinetic properties and enhance its efficacy in targeted protein degradation. Its ability to selectively degrade proteins makes it a valuable tool in drug discovery and therapeutic development .
特性
分子式 |
C19H22N4O7 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N4O7/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26) |
InChIキー |
MLEMYVHFCQRNSZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)






![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)
